N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13(23)21-16-6-2-14(3-7-16)19(24)22-11-10-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKILQGTORJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Pyrrolidine
Pyrrolidine undergoes sulfonylation at the 3-position using 4-chlorobenzenesulfonyl chloride under basic conditions:
Procedure
- Dissolve pyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add triethylamine (2.5 equiv) as a base at 0°C.
- Slowly introduce 4-chlorobenzenesulfonyl chloride (1.2 equiv).
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Yield : 68–72%
Key Challenge : Regioselective sulfonylation at the 3-position requires steric and electronic modulation, often achieved via transient protection of the pyrrolidine nitrogen.
Alternative Route: Functionalized Pyrrolidine Precursors
To enhance regiocontrol, 3-bromopyrrolidine is subjected to nucleophilic substitution with sodium 4-chlorobenzenesulfinate:
Reaction Conditions
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Catalyst: Copper(I) iodide (10 mol%)
Synthesis of 4-(Carboxy)phenylacetamide (Intermediate B)
Nitro Reduction and Acetylation Sequence
Direct Carboxylation of 4-Acetamidophenylboronic Acid
A Suzuki-Miyaura coupling approach avoids reduction steps:
- React 4-acetamidophenylboronic acid with carbon monoxide (1 atm) in methanol.
- Catalyzed by palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf).
Coupling Strategies for Final Product Assembly
Amide Bond Formation via Acyl Chloride
- Convert Intermediate B to its acyl chloride using thionyl chloride .
- React with Intermediate A in the presence of triethylamine:
Procedure
- Add Intermediate B acyl chloride (1.1 equiv) to a solution of Intermediate A (1.0 equiv) in DCM.
- Stir at 0°C → room temperature for 6 hours.
Carbodiimide-Mediated Coupling
Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate Intermediate B’s carboxylic acid:
Optimized Conditions
- Solvent: Tetrahydrofuran (THF)
- Molar Ratio: EDC (1.5 equiv), HOBt (1.5 equiv)
- Reaction Time: 24 hours
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acyl Chloride Coupling | 82 | 98 | Rapid reaction time | Sensitivity to moisture |
| EDC/HOBt Mediated | 76 | 95 | Mild conditions | Longer reaction time |
| Nickel-Catalyzed Amination | 70 | 90 | Avoids acyl chloride formation | Requires specialized catalyst |
Resolution of Enantiomeric Forms
The target compound’s pyrrolidine moiety may exhibit chirality. Patent WO2009057133A2 describes resolution using L- or D-tartaric acid to isolate enantiomers:
- Form diastereomeric salts by reacting racemic Intermediate A with tartaric acid.
- Recrystallize from ethanol/water mixtures.
- Liberate free base via sodium hydroxide treatment.
Enantiomeric Excess (ee) : >99%
Industrial-Scale Process Considerations
Cost-Effective Sulfonylation
Replacing DCM with 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact and improves safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Materials Science: It can be used in the synthesis of polymers and advanced materials due to its structural complexity.
Biology and Medicine
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide: Lacks the chlorine atom, which may affect its binding affinity and specificity.
N-(4-(3-((4-methylphenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide: Contains a methyl group instead of chlorine, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of the 4-chlorophenyl group distinguishes N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide from its analogs, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C19H18ClN2O5S
- Molecular Weight : 407.9 g/mol
- CAS Number : 1788846-15-0
The compound features a pyrrolidine ring, a sulfonamide group, and an acetamide moiety, which contribute to its lipophilicity and potential interactions with biological targets. The presence of the 4-chlorophenyl group is expected to enhance its biological activity by improving binding affinity to target proteins.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of the pyrrolidine ring.
- Introduction of the sulfonamide group.
- Acetylation to form the acetamide.
These steps can be optimized based on reaction conditions such as temperature, solvent choice, and catalysts used.
Anti-Cancer Activity
Research indicates that sulfonamide derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that compounds with similar structures demonstrate significant growth inhibition in lung carcinoma cell lines, suggesting potential as anti-cancer agents .
Anti-Inflammatory Effects
The compound may also interact with enzymes involved in inflammatory pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well-documented:
- Antibacterial Screening : Compounds structurally related to this compound have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-chlorophenyl)-N'-sulfamoylurea | Sulfamoyl group | Antibacterial | Contains urea linkage |
| N-(4-methylphenyl)-N'-sulfamoylurea | Sulfamoyl group | Antibacterial | Methyl substitution increases lipophilicity |
| 4-Chloro-N-(2-hydroxyphenyl)-N'-sulfamoylurea | Hydroxy group | Anticancer | Hydroxy enhances hydrogen bonding interactions |
| This compound | Pyrrolidine ring + Sulfonamide structure | Anti-inflammatory, Anti-cancer | Unique combination of functional groups |
This table illustrates how the specific modifications in the structure can lead to distinct biological activities.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various sulfonamide derivatives on lung carcinoma cells. The results indicated that modifications similar to those in this compound enhanced cytotoxicity significantly compared to unmodified counterparts.
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, compounds analogous to this compound were tested for their ability to inhibit COX enzymes. The findings suggested a promising inhibitory effect, indicating potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic: What are the key synthetic strategies for preparing N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide?
Answer:
The synthesis typically involves:
Sulfonylation of pyrrolidine : Reacting pyrrolidine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylated intermediate.
Carbonyl coupling : Introducing the phenylacetamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidine-sulfonyl intermediate and 4-aminophenylacetamide.
Purification : Recrystallization from ethanol or acetic acid, monitored by TLC, ensures high purity (>95%) .
Key considerations : Solvent choice (polar aprotic solvents like DMF), reaction temperature (0–25°C for coupling), and catalyst selection (e.g., H₂SO₄ for sulfonylation) are critical for yield optimization .
Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic data?
Answer:
Ambiguities arise from rotational isomers (e.g., sulfonyl group orientation) or conformational flexibility in the pyrrolidine ring. Methodologies include:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between carbonyl oxygen and methyl hydrogen, as seen in related structures) .
- Dynamic NMR : Detects slow conformational exchange in solution (e.g., splitting of pyrrolidine proton signals at low temperatures).
- DFT calculations : Predicts stable conformers and compares computed vs. experimental IR/Raman spectra .
Example : In analogous compounds, torsion angles (e.g., O1—N1—C3—C2 = -16.7°) reveal deviations from planarity in nitro or sulfonyl groups, aiding in modeling .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies protons on the phenyl (δ 7.2–7.8 ppm), pyrrolidine (δ 2.5–3.5 ppm), and acetamide (δ 2.1 ppm) groups.
- FT-IR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 463.08) .
Validation : Cross-referencing with crystallographic data (e.g., bond lengths: C=O ≈ 1.22 Å) ensures structural accuracy .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
SAR strategies include:
Core modifications : Replacing pyrrolidine with piperidine (6-membered ring) alters steric bulk and target binding .
Functional group variation : Substituting the 4-chlorophenyl group with fluorophenyl or methoxyphenyl modulates electronic effects (e.g., electron-withdrawing vs. donating) and solubility .
Bioisosteric replacement : Exchanging sulfonyl with sulfonamide or carbonyl groups optimizes interactions with enzymes (e.g., kinase inhibition) .
Case study : Derivatives lacking the thieno[3,2-d]pyrimidine core showed reduced activity, highlighting the importance of the heterocyclic scaffold .
Advanced: How should researchers address contradictions in biological activity data across structural analogs?
Answer:
Contradictions (e.g., variable IC₅₀ values) may stem from:
- Assay conditions : Differences in cell lines, incubation times, or solvent (DMSO vs. PBS) .
- Metabolic stability : Analogs with ethylphenyl groups (vs. methyl) exhibit prolonged half-lives in hepatic microsomes .
- Off-target effects : Screen against related receptors (e.g., GPCR panels) to identify selectivity issues .
Resolution : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for inhibition) and molecular docking to validate target engagement .
Basic: What are the recommended protocols for purity assessment and stability testing?
Answer:
- HPLC : Reverse-phase C18 column, gradient elution (water:acetonitrile + 0.1% TFA), retention time ~12.3 min .
- Karl Fischer titration : Measures residual water (<0.5% w/w).
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (e.g., hydrolysis of acetamide to acetic acid) .
Advanced: How can computational modeling predict metabolic pathways and toxicity risks?
Answer:
- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 oxidation of chlorophenyl group) and hepatotoxicity .
- Metabolite identification : In silico cleavage of sulfonyl-pyrrolidine bonds (major pathway) suggests potential reactive intermediates requiring detoxification .
- DEREK Nexus : Flags structural alerts (e.g., nitro groups in analogs linked to mutagenicity) .
Basic: What are the safety and handling precautions for this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride byproducts .
- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
